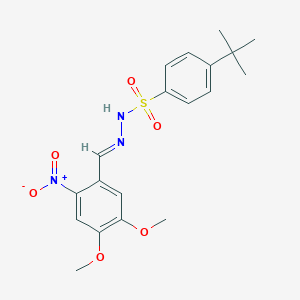![molecular formula C21H24N4OS B5513088 5-ethyl-4-{[4-(mesitylmethoxy)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5513088.png)
5-ethyl-4-{[4-(mesitylmethoxy)benzylidene]amino}-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions of thiosemicarbazides under various conditions. For example, the basic nucleus of a related compound was synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate, using water as a solvent under reflux conditions (Singh & Kandel, 2013). Such methodologies could potentially be adapted for the synthesis of the target compound by introducing the appropriate functional groups at the necessary steps.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives has been elucidated using various spectroscopic techniques. For instance, a study on a similar compound, 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, revealed its stable tautomer and provided insights into its geometric, electronic, and non-linear optical properties (Nadeem et al., 2017). Such analyses are crucial for understanding the chemical behavior and potential applications of these compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives, including compounds similar to the one , have been synthesized and tested for their antimicrobial activities. Some of these compounds were found to possess good or moderate activities against various microorganisms, underscoring their potential in developing new antimicrobial agents (Bektaş et al., 2010). Another study focusing on the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide also revealed their promising antimicrobial activities (Bayrak et al., 2009).
Oxidative Stress Reduction
Thiazolo[3,2-b]-1,2,4-triazoles and their derivatives have been investigated for their ability to prevent ethanol-induced oxidative stress in liver and brain tissues of mice, suggesting that certain condensed thiazolo-triazole compounds may help control ethanol-induced oxidative stress in an organ-selective manner (Aktay et al., 2005).
Synthesis and Reactivity Studies
Studies on the synthesis, spectroscopic characterization, reactivity, and biological evaluation of Schiff bases tethered 1,2,4-triazole and pyrazole rings have been conducted. These compounds showed significant inhibitory potentials and potent antioxidant activities, indicating their utility in medicinal chemistry and drug development (Pillai et al., 2019).
Potential Anticancer Properties
The anticancer evaluation of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives has been explored, with some compounds screened for their anticancer activity against a panel of 60 cell lines derived from various cancer types. This research points to the potential use of triazole derivatives in cancer treatment (Bekircan et al., 2008).
Mechanism of Action
1,2,4-Triazole derivatives are amphoteric in nature, forming salts with acids as well as bases, and have special affinity towards metal surface displacing water molecules on the surface . They possess abundant π-electrons and unshared electron pairs on the nitrogen atom that can interact with d-orbitals of any metal to provide a protective film .
Future Directions
properties
IUPAC Name |
3-ethyl-4-[(E)-[4-[(2,4,6-trimethylphenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-5-20-23-24-21(27)25(20)22-12-17-6-8-18(9-7-17)26-13-19-15(3)10-14(2)11-16(19)4/h6-12H,5,13H2,1-4H3,(H,24,27)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQSPBKRMLDNFI-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1N=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NNC(=S)N1/N=C/C2=CC=C(C=C2)OCC3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-9H-purine](/img/structure/B5513018.png)

![4-{4-[(4-methoxy-4-phenyl-1-piperidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5513032.png)
![2-amino-4-(2,5-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5513034.png)
![1'-benzylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5513037.png)
![4-[(3S*,4S*)-3,4-dihydroxy-4-methylpiperidin-1-yl]-1-(4-methoxyphenyl)-4-oxobutan-1-one](/img/structure/B5513050.png)
![3-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-oxazolidine](/img/structure/B5513058.png)
![2-(1-adamantyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]acetamide](/img/structure/B5513065.png)



![4-{[(3-methoxyphenyl)thio]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5513100.png)
![6-(4-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5513103.png)
![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5513104.png)